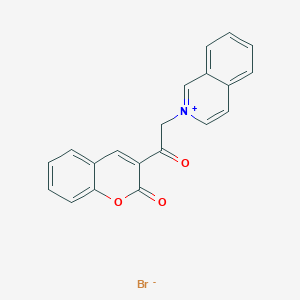
2-(2-Oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is a useful research compound. Its molecular formula is C20H14BrNO3 and its molecular weight is 396.24. The purity is usually 95%.
BenchChem offers high-quality 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Coumarin-basierte Verbindungen, einschließlich 2-Oxo-2H-chromen-7-yl-Derivate, wurden als fluoreszierende Chemosensoren eingesetzt. Diese Moleküle können bestimmte Analyten oder Ionen in biologischen Systemen, der Materialwissenschaft und der Umweltüberwachung nachweisen .
- Cumarine, wie z. B. 2-Oxo-2H-chromen-7-yl-Derivate, zeigen vielfältige biologische und pharmakologische Wirkungen. Zu den bemerkenswerten Aktivitäten gehören:
- Cumarine, insbesondere 7-Hydroxycoumarin-Derivate, besitzen signifikante Antikrebs-Eigenschaften. Sie wirken über verschiedene Mechanismen, darunter die Hemmung der Carboanhydrase, die Mikrotubuli-Polymerisation und die Tumor-Angiogenese. Diese Verbindungen sind wertvolle Bausteine für neuartige Antikrebsmittel .
- In verwandten Forschungsarbeiten wurden gemischte Ester von Cellulose, die 2-(4-Methyl-2-oxo-2H-chromen-7-yl)oxyessigsäure enthalten, auf ihre photoaktiven Eigenschaften untersucht. Diese Derivate könnten Anwendungen in Bereichen wie Photovoltaik und Optoelektronik haben .
Fluoreszierende Chemosensoren
Biologische und pharmakologische Aktivitäten
Antikrebs-Potenzial
Photoaktive Cellulose-Derivate
Wirkmechanismus
Target of Action
Similar compounds, such as ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, have been shown to target the egfr/pi3k/akt/mtor signaling pathway and STAT3 phosphorylation .
Mode of Action
The compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and invasion. By suppressing this pathway, the compound can inhibit these processes . Additionally, it restricts the phosphorylation and nuclear translocation of STAT3 , which is a critical process in the malignant biological behaviors of colorectal cancer .
Biochemical Pathways
The compound affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By suppressing this pathway, the compound can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also affects the phosphorylation and nuclear translocation of STAT3 , which is involved in cell growth and apoptosis.
Pharmacokinetics
Similar compounds have been shown to have significant anti-nsclc effects in vitro and in vivo This suggests that the compound may have good bioavailability
Result of Action
The compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . It also promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-isoquinolin-2-ium-2-ylacetyl)chromen-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO3.BrH/c22-18(13-21-10-9-14-5-1-2-7-16(14)12-21)17-11-15-6-3-4-8-19(15)24-20(17)23;/h1-12H,13H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJZHUCFLBHOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
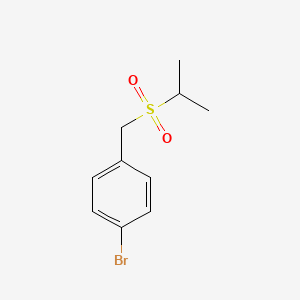
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
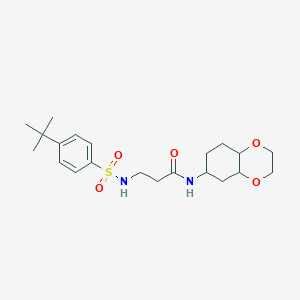
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2491206.png)
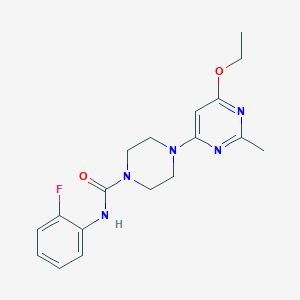
![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)
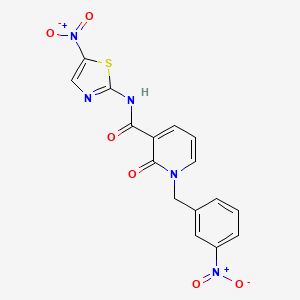
![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2491215.png)
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)
![4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-cyclopropylbenzamide](/img/structure/B2491220.png)
![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)
